7,11-Dimethyldodeca-6,10-dien-4-one
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Overview
Description
7,11-Dimethyldodeca-6,10-dien-4-one is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of α,β-unsaturated ketones. This compound is characterized by the presence of two methyl groups at the 7th and 11th positions, and double bonds at the 6th and 10th positions of the dodeca chain, with a ketone functional group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyldodeca-6,10-dien-4-one typically involves the use of various organic synthesis techniques. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the α,β-unsaturated ketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7,11-Dimethyldodeca-6,10-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,11-Dimethyldodeca-6,10-dien-4-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodeca-6,10-dien-4-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated ketone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7,11-Dimethyldodeca-4,6,10-trien-3-one: Similar structure but with an additional double bond at the 4th position.
7,11-Dimethyldodeca-2,6,10-trien-1-ol: Similar structure but with an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Similar structure but with different positions of double bonds and methyl groups.
Uniqueness
7,11-Dimethyldodeca-6,10-dien-4-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
61692-40-8 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
7,11-dimethyldodeca-6,10-dien-4-one |
InChI |
InChI=1S/C14H24O/c1-5-7-14(15)11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3 |
InChI Key |
XZIBNGYBKCKKNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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